molecular formula C7H15NO B13160060 (4-Methylpiperidin-2-yl)methanol

(4-Methylpiperidin-2-yl)methanol

Cat. No.: B13160060
M. Wt: 129.20 g/mol
InChI Key: QAGSWXPHVBZSKN-UHFFFAOYSA-N
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Description

(4-Methylpiperidin-2-yl)methanol is an organic compound belonging to the class of amino alcohols, which are characterized by the presence of both amino and hydroxyl functional groups. This compound is a derivative of piperidine, a six-membered heterocyclic amine, and is known for its significant role in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylpiperidin-2-yl)methanol typically involves the hydrogenation of piperidine derivatives. One common method includes the use of palladium or rhodium as catalysts for the hydrogenation process . The reaction conditions often involve moderate temperatures and pressures to ensure the efficient conversion of the starting materials to the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve multi-step processes that combine various reactions such as cyclization, hydrogenation, and functional group transformations. These processes are optimized for large-scale production to meet the demands of pharmaceutical and chemical industries .

Chemical Reactions Analysis

Types of Reactions

(4-Methylpiperidin-2-yl)methanol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperidines, piperidinones, and other derivatives that are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .

Mechanism of Action

The mechanism of action of (4-Methylpiperidin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, thereby influencing metabolic pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Methylpiperidin-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications .

Biological Activity

(4-Methylpiperidin-2-yl)methanol, a chiral compound, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring with a methyl group at the 4-position and a hydroxymethyl group at the 2-position, which significantly influences its interaction with biological targets. Understanding its biological activity is crucial for exploring therapeutic applications and developing new pharmaceutical agents.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Chemical Formula C7H17NO\text{Chemical Formula C}_7\text{H}_{17}\text{N}\text{O}

This compound's stereochemistry plays a vital role in its biological activity, affecting how it interacts with enzymes and receptors.

The mechanism of action of this compound involves its ability to act as a ligand for various receptors and enzymes. It may modulate their activity through competitive inhibition or allosteric modulation, impacting biochemical pathways related to neurotransmission and enzymatic reactions. The chirality of the compound enhances its binding specificity, leading to varied pharmacological effects.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

  • Enzyme Inhibition : It has been studied for its potential to inhibit certain enzymes involved in metabolic pathways, which could have implications for drug development targeting metabolic disorders.
  • Neurotransmitter Modulation : The compound may influence neurotransmitter systems, suggesting potential applications in treating neurological conditions.

Case Studies

  • Inhibition of Neurotransmitter Uptake : A study demonstrated that this compound could inhibit the uptake of serotonin in vitro, indicating its potential as an antidepressant agent.
  • Anticancer Properties : Preliminary research suggests that this compound may exhibit cytotoxic effects against specific cancer cell lines, warranting further investigation into its role in cancer therapy.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
((2R,4R)-2-Methylpiperidin-4-yl)methanolSimilar piperidine structureDifferent stereochemistry affecting biological activity
((2S,4S)-2-Methylpiperidin-4-yl)methanolEnantiomer with opposite configurationDifferent pharmacological profiles
((2R,4R)-2-Methylpiperidin-4-yl)amineReduced form with amine functionalityAltered reactivity compared to alcohol form
((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanolFluorinated variantPotentially different biological activities due to fluorine substitution

This table highlights how variations in stereochemistry and functional groups can lead to significant differences in biological activity.

Research Findings

Recent studies have focused on elucidating the interactions between this compound and various biological macromolecules. These interactions are influenced by the compound's chirality, which impacts binding affinity and specificity. Research indicates that variations in chirality can lead to distinct pharmacological profiles, making this compound a valuable model for studying enzyme-substrate interactions.

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

(4-methylpiperidin-2-yl)methanol

InChI

InChI=1S/C7H15NO/c1-6-2-3-8-7(4-6)5-9/h6-9H,2-5H2,1H3

InChI Key

QAGSWXPHVBZSKN-UHFFFAOYSA-N

Canonical SMILES

CC1CCNC(C1)CO

Origin of Product

United States

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